Diacetic Aceclofenac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

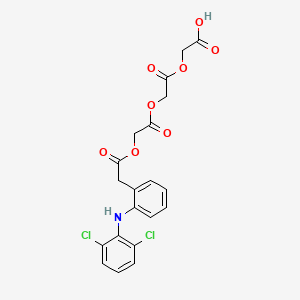

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRLKICIDWHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724531 | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216495-92-9 | |

| Record name | Diacetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diacetic Aceclofenac chemical structure and properties

An In-Depth Technical Guide to Diacerein and Aceclofenac: Chemistry, Properties, and Therapeutic Synergy

Introduction: Deconstructing "Diacetic Aceclofenac"

The term "this compound" is not a recognized chemical nomenclature within standard chemical databases. It appears to be a conflation of two distinct therapeutic agents: Diacerein , an anthraquinone derivative whose chemical structure contains two acetyl groups (diacetylrhein), and Aceclofenac , a non-steroidal anti-inflammatory drug (NSAID) derived from phenylacetic acid. Both compounds are instrumental in the management of osteoarthritis, albeit through different mechanisms of action.[1][2] This guide provides an in-depth technical overview of each molecule, their synthesis, analytical characterization, and the scientific rationale for their combined use in treating inflammatory joint disorders.

Part 1: Diacerein - A Modulator of Interleukin-1β

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that uniquely targets the inflammatory and cartilage degradation pathways without inhibiting prostaglandin synthesis.[3][4]

Chemical Structure and Nomenclature

Diacerein, chemically known as 4,5-bis(acetyloxy)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid, is a prodrug that is metabolized into its active form, rhein.[5][6]

Caption: Chemical structure and identifiers for Diacerein.

Physicochemical Properties

Diacerein's physical and chemical characteristics influence its formulation and bioavailability.

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [7] |

| Solubility | Practically insoluble in water (0.01 mg/mL) | [3] |

| Soluble in DMSO and dimethyl acetamide | [7] | |

| Melting Point | 217-218 °C | [7] |

| pKa | 3.5 (predicted) | |

| Bioavailability | 50-60% (as Rhein) | [5] |

Mechanism of Action

Diacerein's primary therapeutic effect is derived from its active metabolite, rhein, which inhibits the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][8][9] This inhibition is multifaceted, involving the reduction of IL-1β production and a decrease in the sensitivity of chondrocytes to IL-1β.[10] This action contrasts sharply with NSAIDs as it does not involve the cyclooxygenase (COX) pathway.[3]

Caption: Mechanism of action of Diacerein.

Synthesis and Purification: A Chromium-Free Approach

Historically, the synthesis of Diacerein involved chromium-based oxidation, which raises significant environmental and safety concerns. Modern, greener methods are now preferred.[11][12] A common route starts from the natural product aloin, which is first oxidized to aloe-emodin, then to rhein, and finally acetylated.[13]

Experimental Protocol: Synthesis of Diacerein from Rhein

-

Reaction Setup: To a 500 mL four-necked flask, add N,N-Dimethylacetamide (DMAC) and a toluene solution of a mixed anhydride. Control the temperature between 35.0-45.0°C.[11]

-

Addition of Rhein: Add rhein (e.g., 26.9 g) to the flask in batches while maintaining the temperature.[11]

-

Acetylation: Slowly add triethylamine (TEA) dropwise, ensuring the temperature remains at 35.0-45.0°C. This initiates the acetylation of rhein's hydroxyl groups.[11]

-

Reaction Completion: Maintain the reaction mixture at this temperature with stirring for 3.0-3.5 hours to ensure complete conversion.[11]

-

Isolation: Filter the resulting mixture to collect the Diacerein triethylamine salt. Wash the solid with an appropriate solvent.[11]

-

Purification: The salt is then dissolved in purified water, treated with activated carbon, and filtered. The pH of the filtrate is adjusted with hydrochloric acid to precipitate the pure Diacerein.[11]

-

Drying: The final product is filtered, washed until neutral, and dried under vacuum to yield pure Diacerein.[11]

Analytical Characterization

The identity and purity of Diacerein are typically confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Method for Diacerein

-

Column: ODS C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 µm).[14][15]

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), or a buffered solution like methanol:acetonitrile:0.02M KH₂PO₄ buffer (50:20:30 v/v/v) adjusted to pH 5.9.[14][15]

-

Detection: UV spectrophotometer at 256 nm.[16]

-

Internal Standard (if used): Gatifloxacin.[14]

-

Expected Retention Time: Approximately 3.2 - 4.6 minutes, depending on the exact conditions.[14][15]

-

Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 2: Aceclofenac - A Potent Cyclooxygenase Inhibitor

Aceclofenac is a well-established NSAID used for its potent anti-inflammatory and analgesic properties in the treatment of conditions like osteoarthritis and rheumatoid arthritis.[17][18]

Chemical Structure and Nomenclature

Aceclofenac is the carboxymethyl ester of diclofenac.[19][20] This structural modification is believed to contribute to its improved gastrointestinal tolerability compared to its parent compound.[18]

Caption: Chemical structure and identifiers for Aceclofenac.

Physicochemical Properties

Aceclofenac is classified as a BCS Class II drug, indicating poor aqueous solubility and high permeability.[18]

| Property | Value | Reference |

| Appearance | White or almost white, crystalline powder | [21] |

| Solubility | Practically insoluble in water | [18][21] |

| Freely soluble in acetone, soluble in alcohol | [21] | |

| Melting Point | 149-151 °C | [22] |

| pKa | 4-5 | [21] |

| Log P | 1.8 (predicted) |

Mechanism of Action

Aceclofenac functions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[17][23][24] By blocking prostaglandin production, Aceclofenac effectively reduces these symptoms.[19] Its metabolism in the liver also produces diclofenac, which contributes to its overall therapeutic effect.[17]

Caption: Mechanism of action of Aceclofenac.

Synthesis and Purification

Aceclofenac is commonly synthesized from its parent compound, diclofenac. Various methods exist, including ultrasound-assisted synthesis, which offers enhanced reaction rates and yields.

Experimental Protocol: Synthesis of Aceclofenac from Diclofenac

-

Salt Formation: React 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid (Diclofenac Acid) with an appropriate amine (e.g., triethylamine) in a solvent at a controlled temperature (e.g., 20-60°C) to form the corresponding amine salt intermediate.[25][26]

-

Esterification: React the diclofenac salt intermediate with a suitable alpha-haloacetic acid ester (e.g., tert-butyl bromoacetate). This step forms the ester linkage.[25]

-

Deprotection: The resulting ester is then deprotected (e.g., via acid hydrolysis using formic acid or iodine trimethylsilane) to yield the final aceclofenac product.[25]

-

Purification: The crude aceclofenac is purified by recrystallization from a suitable solvent system (e.g., dissolving in a solvent, treating with activated charcoal, filtering, and cooling to induce crystallization) to achieve high purity.[22]

Analytical Characterization

RP-HPLC is the standard method for the quantitative analysis of Aceclofenac in bulk and pharmaceutical dosage forms.

Protocol: RP-HPLC Method for Aceclofenac

-

Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.1-3.0) and an organic modifier like methanol or acetonitrile (e.g., 30:70 v/v).[27]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at its λmax, approximately 273-276 nm.[16][28]

-

Expected Retention Time: Approximately 5.7 - 7.3 minutes, depending on the specific mobile phase and column used.[14][15]

-

Validation: The method must be validated for specificity, linearity, precision, accuracy, and robustness as per regulatory standards.[29][30][31]

Part 3: The "this compound" Combination: A Synergistic Approach

The combination of Diacerein and Aceclofenac is prescribed for conditions like osteoarthritis to provide both rapid symptom relief and long-term disease-modifying effects.[1][2] Clinical trials have been conducted to study the efficacy and safety of this fixed-dose combination.[32][33]

Rationale for Combination Therapy

The therapeutic strategy is based on the complementary mechanisms of the two drugs:

-

Rapid Pain Relief (Aceclofenac): As a potent NSAID, Aceclofenac provides quick and effective analgesia and anti-inflammatory action by inhibiting prostaglandin synthesis.[1] This addresses the immediate symptoms of pain and swelling.

-

Chondroprotection and Slow-Acting Relief (Diacerein): Diacerein works on a different pathway by inhibiting IL-1β, thereby slowing the degradation of cartilage and reducing chronic inflammation.[1] Its effects are slower to manifest but are aimed at modifying the disease progression.

This dual-action approach aims to improve joint function, provide comprehensive pain management, and potentially slow the structural damage associated with osteoarthritis.[1]

Analytical Workflow for Combined Dosage Forms

Simultaneous estimation of both drugs in a combined tablet requires a robust analytical method that can separate both active pharmaceutical ingredients (APIs) and their potential degradation products.[15][16][34]

Caption: Workflow for simultaneous HPLC analysis.

Conclusion

While "this compound" is not a formal chemical entity, it aptly describes a clinically significant combination therapy for osteoarthritis. Aceclofenac provides rapid relief from pain and inflammation through COX inhibition, while Diacerein offers a unique, slow-acting, chondroprotective effect by targeting the IL-1β pathway. Understanding the distinct chemical properties, synthesis routes, and analytical methodologies for each component is crucial for researchers and drug development professionals. Their combined use represents a logical, multifaceted approach to managing the complex pathology of degenerative joint diseases.

References

- Vertex AI Search. (n.d.). How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained.

- Chemxpert Database. (2024, March 29). Overview of Aceclofenac: Uses, Mechanism of Action, DMF.

- YouTube. (2025, February 24). Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Benchchem. (n.d.). A Technical Guide to the Synthesis of Diacerein from Aloin.

- PubChem - NIH. (n.d.). Aceclofenac | C16H13Cl2NO4 | CID 71771.

- Wikipedia. (n.d.). Diacerein.

- Kesharwani, S., & Kohali, D. (2010). Development and Validation of analytical methods for Simultaneous Estimation of Diacerein and Aceclofenac in Bulk and Tablets using UV-visible spectroscopy. International Journal of ChemTech Research, 2(3), 1816-1822.

- Wikipedia. (n.d.). Aceclofenac.

- Pavelka, K. (2004). [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis]. Revue du rhumatisme (Edition francaise), 71(5), 409-412.

- TRB Chemedica. (n.d.). Diacerein Mechanism of Action: Inhibiting IL-1β for Osteoarthritis Relief.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Diacerein?.

- MedPath. (2025, October 24). Aceclofenac | Advanced Drug Monograph.

- Reginster, J. Y., et al. (2016). Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO. Drugs & aging, 33(2), 75–85.

- Deb, M. L., et al. (n.d.). Ultrasound-Promoted Synthesis of Aceclofenac.

- Guidechem. (n.d.). What is the new synthesis method for Diacerein?.

- Institute of Chemical Technology. (n.d.). a greener approach to synthesis of diacerein.

- IDOSI Journals. (n.d.). Application to Dissolution studies and HPLC Assay Method for Determination of Diacerein and Aceclofenac in Tablet Dosage Form.

- PubChem - NIH. (n.d.). Diacerein | C19H12O8 | CID 26248.

- Annamalai University. (2025, August 5). Analytical method development and validation of diacerein tablets by RP-HPLC.

- Google Patents. (n.d.). EP1082290B1 - Process for the preparation of aceclofenac.

- Journal of Chemical Reviews. (n.d.). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms.

- Semantic Scholar. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIACEREIN TABLETS BY RP-HPLC.

- Gendle, A., et al. (2020). Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. Future Journal of Pharmaceutical Sciences, 6(1), 118.

- Patsnap. (n.d.). Diacerein synthesis method based on anthraquinone medicines.

- Shah, R., et al. (n.d.). Validated Spectroscopic Method for Estimation of Aceclofenac from Tablet Formulation.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, February 5). A Review on validated analytical methods for Aceclofenac.

- Arslan, S. A., & Tırnaksız, F. (2010). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 35(2), 105-118.

- Somashekar, P., et al. (n.d.). Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations.

- Badgujar, M. A., & Mangaonkar, K. V. (2011). Method Development and Validation of Stability Indicating Method for Assay of Diacerein and Aceclofenac by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(12), 5531-5534.

- WIPO Patentscope. (n.d.). WO/1999/055660 PROCESS FOR THE PREPARATION OF ACECLOFENAC.

- Husain, A., et al. (2015). synthesis of a prodrug of aceclofenac and its method development by uv-spectroscopy. International Journal of Pharmacy, 5(2), 413-417.

- ResearchGate. (n.d.). Synthesis of aceclofenac–vanillin mutual prodrug.

- Truemeds. (n.d.). Aceclofenac + Diacerein: View Uses, Side Effects and Medicines.

- Saphnix Life Sciences. (2021, July 9). Diacerein and Aceclofenac Tablet Manufacturing and Supplier.

- ChemicalBook. (2025, December 11). Aceclofenac | 89796-99-6.

- ChemicalBook. (n.d.). Diacerein | 13739-02-1.

- Dr.Oracle. (2025, April 10). What are the indications and chemical composition of Diacerein (Diacerhein)?.

- Santa Cruz Biotechnology. (n.d.). Diacerein | CAS 13739-02-1.

- Patil, S. S., et al. (2023). A New Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Diacerein and Aceclofenac in Novel Nanoemulgel Formulation and Commercial Tablet Dosage Form in the Presence of their Major Degradation Products Using DoE Approach. Journal of chromatographic science, 61(10), 918–929.

- Cochrane Library. (2019). A clinical trial to study the effects of a fixed dose combination of two drugs Diacerein + Aceclofenac and aceclofenac on patients with osteoarthritis.

- ISRCTN Registry. (2018). Aceclofenac and diacerein combination treatment for arthritis.

Sources

- 1. Aceclofenac + Diacerein: View Uses, Side Effects and Medicines [truemeds.in]

- 2. saphnixlifesciences.com [saphnixlifesciences.com]

- 3. Diacerein - Wikipedia [en.wikipedia.org]

- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Diacerein | 13739-02-1 [chemicalbook.com]

- 8. trbchemedica.com [trbchemedica.com]

- 9. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 10. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Issue's Article Details [indiandrugsonline.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. idosi.org [idosi.org]

- 15. asianpubs.org [asianpubs.org]

- 16. sphinxsai.com [sphinxsai.com]

- 17. rosettepharma.com [rosettepharma.com]

- 18. Aceclofenac - Wikipedia [en.wikipedia.org]

- 19. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. trial.medpath.com [trial.medpath.com]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 22. Aceclofenac | 89796-99-6 [chemicalbook.com]

- 23. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]

- 24. youtube.com [youtube.com]

- 25. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]

- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 27. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]

- 28. rjptonline.org [rjptonline.org]

- 29. jchemrev.com [jchemrev.com]

- 30. ijprajournal.com [ijprajournal.com]

- 31. Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cochranelibrary.com [cochranelibrary.com]

- 33. ISRCTN [isrctn.com]

- 34. A New Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Diacerein and Aceclofenac in Novel Nanoemulgel Formulation and Commercial Tablet Dosage Form in the Presence of their Major Degradation Products Using DoE Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Mechanism of Diacetic Aceclofenac: A Dual-Pronged Approach to Inflammatory Pathway Modulation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Synergistic Anti-Inflammatory Strategy

In the landscape of anti-inflammatory therapeutics, the pursuit of agents with multifaceted mechanisms of action represents a significant leap forward. "Diacetic Aceclofenac" conceptually embodies such a strategy, combining the distinct molecular actions of two well-characterized parent compounds: Diacerein and Aceclofenac. Diacerein, a derivative of anthraquinone, is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that uniquely targets pro-inflammatory cytokine pathways, specifically the Interleukin-1β (IL-1β) system.[1][2][3] In contrast, Aceclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of inflammatory prostaglandins.[4][5][6]

This guide provides an in-depth exploration of the molecular mechanisms of these two components. We will dissect their individual pathways of action, from receptor interaction and enzymatic conversion to downstream signaling cascades. By understanding how each component addresses different facets of the inflammatory response, we can appreciate the therapeutic rationale behind their combined application for a more comprehensive and potentially synergistic modulation of inflammatory diseases.

Part 1: The Diacerein Component – A Master Regulator of the IL-1β Cytokine Cascade

Diacerein functions as a prodrug, undergoing metabolism to its active form, rhein.[2][7] Its mechanism of action is fundamentally different from traditional NSAIDs, as it does not primarily target the COX enzymes.[2] Instead, rhein exerts its effects by profoundly inhibiting the IL-1β signaling pathway, a pivotal instigator in the pathophysiology of osteoarthritis and other inflammatory conditions.[1][7][8]

Inhibition of IL-1β Activation and Receptor Signaling

The anti-inflammatory effects of the Diacerein component are initiated upstream in the inflammatory cascade. Rhein has been demonstrated to:

-

Reduce IL-1β Activation: It inhibits the IL-1 converting enzyme (ICE or caspase-1), which is responsible for cleaving the inactive pro-IL-1β into its active, secreted form.[9]

-

Downregulate IL-1 Receptor Levels: Rhein can decrease the expression of IL-1 receptors on the surface of chondrocytes, thereby reducing the cell's sensitivity to the pro-inflammatory signals of IL-1β.[9][10]

-

Inhibit NF-κB Transcription Factor: A critical downstream consequence of IL-1β signaling is the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[11][12] NF-κB is a master transcription factor that, in its inactive state, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13][14] Upon IL-1β stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes.[13][15][16] Diacerein and rhein have been shown to inhibit this IL-1β-induced activation of NF-κB, effectively shutting down a major hub of inflammatory gene expression.[9]

Downstream Molecular Consequences

By suppressing the IL-1β/NF-κB axis, Diacerein orchestrates a broad-spectrum reduction of catabolic and inflammatory mediators:

-

Reduced Matrix Metalloproteinases (MMPs): The expression of MMPs, enzymes responsible for the degradation of cartilage extracellular matrix components like collagen and proteoglycans, is significantly decreased.[7][17]

-

Inhibition of Nitric Oxide (NO) Production: Diacerein and rhein markedly decrease the IL-1β-induced production of nitric oxide, a catabolic factor that promotes cartilage breakdown and reduces matrix synthesis.[10][18]

-

Anabolic Effects: Beyond its anti-catabolic properties, Diacerein has been shown to stimulate the synthesis of essential cartilage matrix components, including collagen and proteoglycans, promoting a shift towards tissue repair.[2][7][10]

Part 2: The Aceclofenac Component – Targeted Inhibition of Prostaglandin Synthesis

Aceclofenac is a classic NSAID, but with a nuanced mechanism that enhances its gastrointestinal tolerability.[19][20] It operates as a prodrug, requiring intracellular conversion to exert its primary anti-inflammatory effect: the inhibition of prostaglandin synthesis.[5][21]

Intracellular Conversion and COX Enzyme Inhibition

The mechanism of Aceclofenac is distinct in that the parent molecule has little to no direct inhibitory activity on COX enzymes.[22] Instead, upon entering cells, particularly inflammatory cells like synoviocytes and neutrophils, it is metabolized into:

-

Diclofenac

-

4'-hydroxy Diclofenac

These active metabolites are potent inhibitors of both COX-1 and COX-2.[22][23] However, Aceclofenac is classified as a preferential COX-2 inhibitor, meaning it inhibits COX-2 to a much greater extent than COX-1.[6] This is clinically significant because COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is primarily induced during inflammation.[5] Preferential inhibition of COX-2 reduces inflammatory mediators while sparing the gastroprotective functions of COX-1, leading to a lower incidence of gastrointestinal side effects.[4][6]

The inhibition of COX enzymes blocks the critical step of converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins, including the highly pro-inflammatory Prostaglandin E2 (PGE2).[24][25][26]

Part 3: Synergistic Action and Data Summary

The therapeutic rationale for combining these two mechanisms lies in their complementary and potentially synergistic effects. Diacerein targets the initiation and amplification of the inflammatory response by neutralizing the master cytokine IL-1β and its downstream transcription factor, NF-κB. Aceclofenac targets the effector phase by blocking the enzymatic production of prostaglandins, which are the direct mediators of pain and swelling.

This dual-pronged attack can be summarized as follows:

| Feature | Diacerein Component (via Rhein) | Aceclofenac Component (via Metabolites) |

| Primary Target | Interleukin-1β (IL-1β) System | Cyclooxygenase (COX) Enzymes |

| Key Molecular Action | Inhibition of IL-1β activation and signaling | Preferential inhibition of COX-2 activity |

| Key Transcription Factor | Inhibits NF-κB activation | Indirectly reduces expression of COX-2 (an NF-κB target) |

| Downstream Effectors | ↓ MMPs, ↓ iNOS, ↓ Pro-inflammatory Genes[7][10] | ↓ Prostaglandin E2 (PGE2)[22] |

| Therapeutic Outcome | Chondroprotection, Anti-inflammatory | Analgesic, Anti-inflammatory, Antipyretic |

| Primary Advantage | Disease-modifying potential, targets upstream signaling | Potent and rapid symptomatic relief |

Part 4: Experimental Validation Protocols

The distinct mechanisms of action described can be validated through a series of well-established in vitro and in vivo assays.

In Vitro Protocol: COX Fluorescent Inhibitor Screening Assay

This assay validates the COX-inhibitory activity of Aceclofenac's metabolites.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against COX-1 and COX-2.

Methodology:

-

Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in Tris-HCl buffer. Prepare a reaction cocktail containing a fluorometric substrate (e.g., ADHP) and arachidonic acid.

-

Compound Incubation: Serially dilute Aceclofenac and its primary metabolite, diclofenac. Add the diluted compounds to a 96-well plate. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow inhibitor binding.

-

Reaction Initiation: Add the arachidonic acid/ADHP cocktail to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the fluorescent signal (proportional to COX activity) over time using a plate reader.

-

Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus log[inhibitor concentration] to determine the IC₅₀ value for each compound against each enzyme isoform. A significantly lower IC₅₀ for COX-2 compared to COX-1 confirms preferential inhibition.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[27][28]

Objective: To assess the ability of this compound to reduce acute inflammation in vivo.

Methodology:

-

Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.[28]

-

Grouping: Divide animals into groups (n=6): Vehicle Control (saline), Positive Control (e.g., Indomethacin), Diacerein alone, Aceclofenac alone, and this compound combination.

-

Drug Administration: Administer the respective compounds orally (p.o.) one hour before the inflammatory insult.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume (edema) immediately before the injection (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer.[28]

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

Conclusion

The molecular mechanism of this compound is a compelling narrative of dual-pathway intervention. The Diacerein component provides a foundational, disease-modifying effect by targeting the upstream IL-1β cytokine signaling and NF-κB activation, thereby reducing the transcription of numerous inflammatory mediators and protecting cartilage from degradation. This is complemented by the Aceclofenac component, which offers potent, rapid symptomatic relief by undergoing intracellular conversion to active metabolites that preferentially inhibit the COX-2 enzyme, blocking the production of pain- and inflammation-inducing prostaglandins. For drug development professionals, this conceptual combination highlights a sophisticated strategy to achieve both symptomatic control and potential long-term structural benefits in the management of complex inflammatory disorders.

References

-

Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. (2022). ResearchGate. [Link][4][6]

-

Diacerein - Inhibiting IL-1β for Osteoarthritis Relief. TRB Chemedica. [Link][1]

-

Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH. [Link][24]

-

Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. PubMed. [Link][23]

-

Prostaglandin E 2 synthesis pathway. ResearchGate. [Link][25]

-

Anti-interleukin-1 effects of diacerein and rhein in human osteoarthritic synovial tissue and cartilage cultures. PubMed. [Link][18]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link][12]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link][29]

-

The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link][15]

-

Effect of diacerein/rhein on the IL-1 system. Diacerein/rhein reduces... ResearchGate. [Link][30]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link][27]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC - NIH. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

-

Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... ResearchGate. [Link]

-

Diacerein, its beneficial impact on chondrocytes and notable new clinical applications. SciELO. [Link][3]

-

IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. PMC - NIH. [Link][16]

-

NF-κB dictates the degradation pathway of IκBα. PMC - NIH. [Link][13]

-

The process of PGE2 synthesis. Arachidonic acid is released from the... ResearchGate. [Link][26]

-

Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process. PMC - NIH. [Link][10]

-

What is the mechanism of Aceclofenac? Patsnap Synapse. [Link][5]

-

Pharmacological applications of diacerein. International journal of health sciences. [Link][8]

-

Overview of Aceclofenac: Uses, Mechanism of Action, DMF. Chemxpert Database. [Link][32]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

-

Effect of diacerein on renal function and inflammatory cytokines in participants with type 2 diabetes mellitus and chronic kidney disease: A randomized controlled trial. PubMed. [Link]

-

What is the mechanism of Diacerein? Patsnap Synapse. [Link][7]

-

(PDF) Diacerein: Recent insight into pharmacological activities and molecular pathways. ResearchGate. [Link]

-

Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO. PMC - NIH. [Link][9]

-

Diacerein Alone and in Combination with Infliximab Suppresses the Combined Proinflammatory Effects of IL-17A, IL-22, Oncostatin M, IL-1A, and TNF-alpha in Keratinocytes: A Potential Therapeutic Option in Psoriasis. PubMed. [Link]

-

Post-translational Modifications of IκBα: The State of the Art. Frontiers. [Link]

-

Molecular Mechanisms of System Control of NF-κB Signaling by IκBα. PMC - NIH. [Link]

-

NF‐κB dictates the degradation pathway of IκBα. Semantic Scholar. [Link]

-

Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. PubMed. [Link][22]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link][28]

-

Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link][21]

-

A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences. [Link][19]

Sources

- 1. trbchemedica.com [trbchemedica.com]

- 2. What is Diacerein used for? [synapse.patsnap.com]

- 3. scielo.br [scielo.br]

- 4. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]

- 5. What is the mechanism of Aceclofenac? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Diacerein? [synapse.patsnap.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 13. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Anti-interleukin-1 effects of diacerein and rhein in human osteoarthritic synovial tissue and cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 20. Aceclofenac - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 28. scielo.br [scielo.br]

- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 30. researchgate.net [researchgate.net]

- 31. Understanding PGE2 Synthesis Pathways [kibana.briz.ua]

- 32. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]

An In-Depth Technical Guide on the In Vitro and In Vivo Stability of Aceclofenac

A Note on Terminology: The topic specified is "Diacetic Aceclofenac." Chemically, Aceclofenac is [[[2-[(2, 6-Dichlorophenyl) amino] phenyl] acetyl] oxy] acetic acid . The term "Diacetic" may be a misinterpretation of its chemical structure, which contains a phenylacetic acid moiety and an oxyacetic acid ester. This guide will address the stability of Aceclofenac as it is known in scientific literature and clinical practice.

Introduction: The Critical Role of Stability in the Therapeutic Profile of Aceclofenac

Aceclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) derived from phenylacetic acid, widely prescribed for pain and inflammation relief in conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis[1][2]. As a BCS Class II drug, it possesses high permeability but suffers from poor aqueous solubility[3]. The therapeutic efficacy of an orally administered drug like aceclofenac is fundamentally dependent on its stability through the gastrointestinal (GI) tract and its subsequent metabolic fate.

The stability of a drug molecule is not merely a measure of its shelf-life but a critical determinant of its bioavailability, safety, and consistency of clinical effect[4]. For aceclofenac, the ester linkage in its structure is a key chemical feature that is susceptible to hydrolysis. This susceptibility dictates its behavior in the varying pH environments of the gut and its interaction with metabolic enzymes. An unstable compound may degrade prematurely in the stomach, leading to reduced absorption and sub-therapeutic plasma concentrations. Conversely, degradation products can lead to unintended side effects; in the case of aceclofenac, the primary degradant is diclofenac, another NSAID with a different side-effect profile, particularly concerning gastrointestinal toxicity[5][6].

This guide provides a detailed examination of the in vitro and in vivo stability of aceclofenac. We will explore the causal mechanisms behind its degradation, delineate the established protocols for stability assessment in simulated biological fluids and within living systems, and discuss the metabolic pathways that govern its transformation. This analysis is grounded in authoritative regulatory frameworks and peer-reviewed scientific evidence, offering researchers and drug development professionals a comprehensive resource for understanding and evaluating this crucial drug attribute.

Part 1: In Vitro Stability Assessment

The in vitro evaluation is the first line of inquiry into a drug's stability, providing predictive insights into its behavior upon oral administration. These studies are designed to simulate the physiological environments the drug will encounter, primarily the stomach and intestine.

Hydrolytic Stability in Simulated Gastrointestinal Fluids

The rationale for testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is to assess the extent of degradation before the drug can be absorbed. Aceclofenac's ester bond is prone to acid- and base-catalyzed hydrolysis. Its stability in the acidic milieu of the stomach (pH ~1.2) and the near-neutral to slightly alkaline environment of the small intestine (pH ~6.8-7.4) is therefore of paramount importance.

Studies have consistently shown that aceclofenac is highly susceptible to hydrolysis. It degrades under acidic, alkaline, and even neutral hydrolytic stress[5][7]. The principal degradation product formed across these conditions is diclofenac[5][6][7]. Some research indicates that while prodrugs of aceclofenac are designed for stability at acidic pH, the parent drug itself shows lability[8][9]. For instance, a zinc-aceclofenac complex demonstrated greater stability in HCl buffer at pH 1.2 compared to phosphate buffer at pH 7.4, suggesting the complex form is more resilient in the stomach[10].

This protocol is a validated, self-contained system for assessing gastrointestinal stability, grounded in principles outlined in pharmacopeial and regulatory guidelines[11][12].

-

Preparation of Media:

-

Simulated Gastric Fluid (SGF, pH 1.2): Prepare according to USP standards, typically by dissolving sodium chloride and pepsin in water and adjusting the pH to 1.2 with hydrochloric acid. Filter the solution before use[13].

-

Simulated Intestinal Fluid (SIF, pH 6.8): Prepare according to USP standards, typically by dissolving monobasic potassium phosphate and pancreatin in water and adjusting the pH to 6.8 with sodium hydroxide. Filter the solution before use[13].

-

-

Stock Solution Preparation: Prepare a stock solution of aceclofenac in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

-

Incubation:

-

Pre-warm the SGF and SIF solutions to 37°C in a shaking water bath[11].

-

Spike a small volume of the aceclofenac stock solution into the SGF and SIF to achieve a final concentration within the analytical range of the chosen assay method (e.g., 100 µg/mL).

-

Ensure the final concentration of the organic solvent from the stock solution is minimal (typically <1%) to avoid altering the properties of the simulated fluid.

-

-

Time-Point Sampling:

-

Reaction Quenching & Sample Preparation: Immediately upon withdrawal, mix the aliquot with a quenching solution (e.g., ice-cold methanol or a buffer that neutralizes the pH) to stop further degradation. This step is critical for accurate results. Centrifuge the samples to precipitate any proteins (from pepsin/pancreatin) and collect the supernatant for analysis.

-

Analysis:

-

Data Interpretation: Plot the concentration of aceclofenac versus time to determine the degradation kinetics and calculate the half-life (t½) in each medium.

Visualization: In Vitro Stability Testing Workflow

Caption: Workflow for assessing aceclofenac's in vitro hydrolytic stability.

Part 2: In Vivo Stability, Metabolism, and Pharmacokinetics

In vivo studies provide the definitive assessment of a drug's stability and disposition within a complex biological system. These studies track the drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics[14][15]. For aceclofenac, in vivo stability is intrinsically linked to its metabolic profile, as enzymatic processes are the primary drivers of its transformation.

Metabolic Pathways of Aceclofenac

The metabolism of aceclofenac exhibits notable species differences, a critical consideration when extrapolating preclinical data to humans.

-

In Humans: The primary metabolic pathway is the hydroxylation of the aceclofenac molecule to form 4'-hydroxyaceclofenac , which is the major metabolite[16][17]. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 [16]. Hydrolysis of the ester bond to form diclofenac is a minor route in humans[17].

-

In Rats: The metabolic landscape is reversed. Aceclofenac is rapidly and extensively hydrolyzed by liver esterases to form diclofenac . This diclofenac then undergoes further hydroxylation to 4'-hydroxydiclofenac and 5-hydroxydiclofenac[17].

The key metabolites consistently identified in plasma and urine following aceclofenac administration are:

-

Aceclofenac (parent drug)

-

4'-hydroxyaceclofenac

-

Diclofenac

-

4'-hydroxydiclofenac

The ability to simultaneously quantify these four analytes is essential for a complete pharmacokinetic profile[18][19].

Visualization: Metabolic Pathway of Aceclofenac

Caption: Primary metabolic pathways of aceclofenac in vivo.

In Vivo Pharmacokinetic Evaluation

Pharmacokinetic (PK) studies are performed to quantify how the body processes a drug over time[14]. They are essential for determining appropriate dosage regimens and understanding a drug's overall disposition[20].

This protocol outlines a standard approach for assessing the pharmacokinetics of aceclofenac and its metabolites in a preclinical rodent model, such as the Wistar rat[19].

-

Animal Model & Acclimatization:

-

Use healthy adult Wistar rats, acclimatized to laboratory conditions for at least one week.

-

House animals according to ethical guidelines with controlled temperature, humidity, and light-dark cycles.

-

Fast animals overnight before dosing, with free access to water.

-

-

Dosing:

-

Prepare a formulation of aceclofenac suitable for oral gavage (e.g., a suspension in 0.5% carboxymethyl cellulose).

-

Administer a single oral dose of aceclofenac (e.g., 20 mg/kg)[19]. A separate group should receive an intravenous (IV) dose to determine absolute bioavailability.

-

-

Blood Sampling:

-

Collect blood samples (approx. 200-300 µL) from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of aceclofenac and its three major metabolites in plasma[18][19].

-

Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. An internal standard is added to correct for variability[19]. Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column for separation[18].

-

Mass Spectrometric Detection: Use a triple-quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode to specifically detect and quantify each analyte based on its unique mass-to-charge (m/z) transition[18].

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of each analyte versus time.

-

Use non-compartmental analysis software to calculate key PK parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time for the plasma concentration to decrease by half.

-

Clearance (CL): Volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): Apparent volume into which the drug distributes.

-

Bioavailability (F%): (AUC_oral / AUC_IV) x 100.

-

-

Visualization: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Part 3: Data Synthesis and Regulatory Context

The stability profile of a drug is a cornerstone of its regulatory submission dossier. Regulatory bodies like the ICH (International Council for Harmonisation), FDA, and EMA provide stringent guidelines for stability testing[4][21][22]. The data generated from the in vitro and in vivo studies described above are essential for fulfilling these requirements.

Data Summary: Stability & Pharmacokinetic Parameters

The quantitative data from these studies should be summarized for clear interpretation.

Table 1: Representative In Vitro Stability Data for Aceclofenac

| Medium | pH | Condition | Key Finding | Reference |

|---|---|---|---|---|

| HCl Buffer | 1.2 | 37°C | Unstable, degrades to Diclofenac | [7] |

| Neutral Buffer | ~7.0 | 37°C | Decomposes under hydrolytic stress | [5] |

| NaOH Buffer | > 8.0 | 37°C | Highly labile, rapid degradation | [7] |

| SGF | 1.2 | 37°C | Prodrugs designed to be stable | [8][9] |

| SIF | 6.8 | 37°C | Prodrugs designed to hydrolyze |[8][9] |

Table 2: Typical Pharmacokinetic Parameters of Aceclofenac in Humans (100 mg Oral Dose)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Cmax | 7.6 ± 1.3 | µg/mL | [16] |

| Tmax | 2.6 ± 1.8 | hours | [16] |

| Half-life (t½) | ~4-5 | hours |[23] |

Conclusion: An Integrated View of Aceclofenac Stability

The stability of aceclofenac is a multifaceted characteristic defined by its inherent chemical structure and its interaction with diverse physiological environments. In vitro studies conclusively demonstrate that its ester linkage is a point of vulnerability, leading to pH-dependent hydrolysis with diclofenac as the primary degradant. This chemical instability underscores the rationale behind developing more stable prodrugs or specialized formulations, such as enteric-coated tablets, to protect the drug in the stomach and ensure its delivery to the intestine for absorption.

In vivo, the concept of stability transitions from simple chemical degradation to complex, enzyme-mediated metabolism. In humans, aceclofenac is primarily metabolized via CYP2C9-mediated hydroxylation, a more controlled and predictable pathway than the extensive hydrolysis observed in rats. This integrated understanding, derived from methodologically sound and well-validated in vitro and in vivo protocols, is indispensable for the successful development, formulation, and clinical application of aceclofenac. It allows scientists to predict oral bioavailability, ensure therapeutic consistency, and mitigate risks associated with degradation and unintended metabolite formation, ultimately safeguarding patient health.

References

- Pawar, S., et al. (2012). Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs. [No Source Found]

- Lee, H. S., et al. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. PubMed.

- Kim, E., et al. (2012).

- Lee, H. S., et al. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry.

- PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- ICH. (n.d.). Quality Guidelines. ICH.

- Das, D., et al. (2012).

- Kumar, A., et al. (2019). A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [No Source Found].

- Hinz, B., et al. (2003). Simultaneous determination of aceclofenac and three of its metabolites in human plasma by high-performance liquid chromatography.

- Pawar, S., et al. (2012). Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation of Aceclofenac Prodrugs.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Bort, R., et al. (1996). Metabolism of aceclofenac in humans. PubMed.

- Creative Bioarray. (n.d.). Chemical Stability Assays.

- Wikipedia. (n.d.). Aceclofenac. Wikipedia.

- Bort, R., et al. (1997).

- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.

- Lee, E. S., et al. (2015). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. [No Source Found].

- Medicine India. (n.d.). How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained. [No Source Found].

- Olsen, B. A., et al. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. PubMed.

- Sygnature Discovery. (n.d.). In Vivo PK / Pharmacokinetic Studies.

- Sharma, A., et al. (2013).

- Shargel, L., & Yu, A. (n.d.). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy.

- IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF DIACEREIN AND ACECLOFENAC AS BULK DRUG AND I. IJRPC.

- Liu, Y., et al. (2012). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. NIH.

- Gupta, A., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. [No Source Found].

- G, S. (2012). Preparation of aceclofenac prodrugs, in vitro and in vivo evaluation.

- Bhinge, J. R., et al. (2008).

- TSI Journals. (n.d.). STABILITY STUDIES OF FORMULATED CONTROLLED RELEASE ACECLOFENAC TABLETS. TSI Journals.

- Bhinge, J. R., et al. (2008). Degradation behavior of aceclofenac after refluxing in acidic, alkaline, and neutral conditions.

- G., S., et al. (2012).

- Guduru, S., et al. (2019). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. SciSpace.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. scispace.com [scispace.com]

- 3. Aceclofenac - Wikipedia [en.wikipedia.org]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Zinc-aceclofenac complex: synthesis, hydrolysis study and antiinflammatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selvita.com [selvita.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 21. www3.paho.org [www3.paho.org]

- 22. ICH Official web site : ICH [ich.org]

- 23. rosettepharma.com [rosettepharma.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Diacerein

A Note on Terminology: The topic requested, "Diacetic Aceclofenac," appears to be a misnomer. Based on the chemical structure and therapeutic class, this guide will focus on Diacerein , a widely studied anti-inflammatory drug for osteoarthritis. Diacerein is the diacetylated form of rhein, and its metabolic profile is central to its pharmacological activity.

Introduction: Unraveling the Journey of a Chondroprotective Agent

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through its unique mechanism of action.[1] It is a prodrug that undergoes extensive metabolism to its active form, rhein, which is responsible for its therapeutic effects.[2][3] This guide provides a comprehensive overview of the pharmacokinetic journey and metabolic transformation of diacerein, offering insights for researchers, scientists, and drug development professionals.

Section 1: The Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy and safety of diacerein are intrinsically linked to its pharmacokinetic properties. A thorough understanding of its ADME profile is paramount for optimizing dosing regimens and predicting potential drug-drug interactions.

Absorption: A Prodrug's First Hurdle

Following oral administration, diacerein is completely metabolized into its active metabolite, rhein, before reaching systemic circulation.[3][4] This conversion is so rapid and complete that diacerein itself is not detected in the plasma.[5]

The absorption of the active moiety, rhein, can be influenced by food. Taking diacerein with a meal can delay its absorption rate, as evidenced by a decrease in the maximum plasma concentration (Cmax) and a prolongation of the time to reach Cmax (tmax). However, the overall extent of absorption (AUC) is generally not significantly affected, and in some cases, may even be slightly increased.[4]

Distribution: Reaching the Target

Once in the systemic circulation, rhein exhibits a high degree of binding to plasma proteins, approximately 99%. This extensive protein binding limits the volume of distribution of the drug.

Metabolism: The Transformation to Active and Inactive Forms

The metabolism of diacerein is a two-step process that is crucial for its pharmacological activity and subsequent elimination.

Phase I Metabolism: The Genesis of the Active Moiety

The initial and most critical metabolic step is the hydrolysis of the two acetyl groups from diacerein to form the active metabolite, rhein. This reaction is catalyzed by carboxylesterases , ubiquitous enzymes found in various tissues, including the liver and intestines.[6][7][8] While the specific human carboxylesterase isozymes responsible for diacerein hydrolysis have not been definitively elucidated in the available literature, human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) are the primary candidates due to their roles in the activation of many ester-containing prodrugs.[7][9]

Phase II Metabolism: Facilitating Elimination

Rhein undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.

-

Glucuronidation: This is the major metabolic pathway for rhein. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with studies identifying UGT1A1, UGT1A9, and UGT2B7 as key enzymes involved in the formation of rhein-glucuronide.[10]

-

Sulfation: A smaller portion of rhein is metabolized via sulfation, a reaction catalyzed by sulfotransferases (SULTs). While specific SULT isoforms responsible for rhein sulfation are not definitively identified, SULT1A1 and SULT1E1 are known to be involved in the metabolism of similar phenolic compounds and are likely contributors.[5][11][12][13][14][15][16]

The metabolic pathways of diacerein are summarized in the following diagram:

Excretion: The Final Exit

The metabolites of rhein, primarily rhein-glucuronide and rhein-sulfate, are mainly eliminated from the body via the kidneys.

Section 2: Factors Influencing Pharmacokinetics and Metabolism

Genetic Polymorphisms

Genetic variations in the enzymes responsible for drug metabolism can lead to significant inter-individual differences in drug response and toxicity. For diacerein, polymorphisms in the UGT genes are of particular interest.

-

UGT1A1: The *28 polymorphism in the UGT1A1 gene, characterized by an extra TA repeat in the promoter region, is known to reduce enzyme activity. This could potentially lead to decreased glucuronidation of rhein and altered pharmacokinetic profiles.

-

UGT1A9 and UGT2B7: Polymorphisms in these genes have also been shown to affect the metabolism of various drugs, and their impact on rhein pharmacokinetics warrants further investigation.[17][18][19][20][21][22]

Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is an important consideration in drug development.

-

Cytochrome P450 (CYP) Enzymes: While diacerein itself shows a negligible potential for in vivo interactions with CYP enzymes, its active metabolite, rhein, has been shown to inhibit CYP2C9 and CYP2D6 in vitro.[23][24] This suggests a potential for interactions with drugs that are substrates of these enzymes.

-

P-glycoprotein (P-gp): Both diacerein and rhein have been found to inhibit the drug efflux transporter P-glycoprotein (P-gp).[25] This inhibition could potentially reverse multidrug resistance in cancer cells and may also affect the disposition of co-administered drugs that are P-gp substrates.

Disease State

Renal impairment can significantly affect the elimination of rhein and its metabolites, leading to their accumulation in the body. Dose adjustments may be necessary for patients with moderate to severe renal insufficiency.

Section 3: Experimental Protocols for Studying Pharmacokinetics and Metabolism

The investigation of a drug's pharmacokinetic and metabolic profile relies on a combination of in vitro and in vivo experimental models. Adherence to regulatory guidelines, such as the ICH M12 guideline on drug interaction studies, is crucial for ensuring the quality and consistency of the data.[26][27][28][29][30]

In Vitro Metabolism Studies

Objective: To characterize the metabolic pathways of diacerein and identify the enzymes involved.

Experimental System: Human liver microsomes and cryopreserved human hepatocytes.[31][32][33][34][35]

Protocol for Human Liver Microsome Incubation:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), diacerein (at a range of concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of diacerein and the formation of rhein.

Preclinical Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic parameters of diacerein and its metabolites in vivo.

Animal Model: Wistar rats are commonly used for pharmacokinetic studies of diacerein.[24][36][37]

Protocol for a Single-Dose Oral Pharmacokinetic Study in Rats:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of diacerein (e.g., 50 mg/kg) via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of rhein and its metabolites.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and elimination half-life (t½) using appropriate software.

Bioanalytical Method Validation

The quantification of rhein and its metabolites in biological matrices requires a validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[38][39][40][41][42] A validated method should simultaneously quantify rhein, rhein-glucuronide, and rhein-sulfate.[28][30][40][41][42]

Key Validation Parameters (as per FDA and EMA guidelines):

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Table 1: Representative Pharmacokinetic Parameters of Rhein after a Single Oral Dose of Diacerein (50 mg) in Healthy Volunteers

| Parameter | Value | Unit |

| Cmax | 3225 - 4471 | ng/mL |

| tmax | 2.61 - 3.81 | h |

| AUC(0-∞) | 24743 - 25170 | h·ng/mL |

| t½ | 4.19 - 4.22 | h |

Data compiled from a study in healthy Chinese subjects.[4]

Section 4: Clinical Implications and Future Directions

A thorough understanding of the pharmacokinetics and metabolism of diacerein is essential for its safe and effective use in the treatment of osteoarthritis. The prodrug nature of diacerein, its complete conversion to the active metabolite rhein, and the subsequent Phase II metabolism are key determinants of its therapeutic and side-effect profile.

The common side effect of diarrhea associated with diacerein is attributed to the laxative effect of unabsorbed rhein and its bacterial metabolite rhein-9-anthrone in the colon.[7]

Future research should focus on:

-

Identifying the specific carboxylesterase and sulfotransferase isoforms involved in diacerein and rhein metabolism to better predict inter-individual variability.

-

Investigating the clinical impact of genetic polymorphisms in UGT and other metabolizing enzymes on the pharmacokinetics and pharmacodynamics of diacerein.

-

Exploring the potential for drug-drug interactions in a clinical setting, particularly with substrates of CYP2C9, CYP2D6, and P-gp.

By continuing to unravel the complexities of diacerein's journey through the body, the scientific community can further optimize its therapeutic potential for patients suffering from osteoarthritis.

References

-

ICH M12 on drug interaction studies - Scientific guideline. (2022). Retrieved from European Medicines Agency website: [Link][26]

-

ICH M12 Guidelines & Your Drug-Drug Interaction Package. (2023). Retrieved from Certara website: [Link][27]

-

Novel application of rhein and its prodrug diacerein for reversing cancer-related multidrug resistance through the dual inhibition of P-glycoprotein efflux and STAT3-mediated P-glycoprotein expression. (2022). Biomedicine & Pharmacotherapy, 151, 112995. [Link][25]

-

Highlights from the Final ICH M12 Guideline “Drug Interaction Studies". (2025). Retrieved from BioIVT website: [Link][28]

-

ICH M12 Guideline Overview on Drug Interaction Studies. (2024). Retrieved from DLRC Group website: [Link][29]

-

ICH M12 Drug Interaction Studies: Summary of the Efforts to Achieve Global Convergence. (2025). Clinical Pharmacology & Therapeutics, 118(1), 33-44. [Link][30]

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11888. [Link][10]

-

Modifications of human carboxylesterase for improved prodrug activation. (2010). Future Medicinal Chemistry, 2(5), 759-771. [Link][6]

-

Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. (2008). Molecules, 13(2), 408-431. [Link][7]

-

Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan. (2003). Cancer Research, 63(18), 5736-5741. [Link][9]

-

Novel Functional Polymorphisms in the UGT1A7 and UGT1A9 Glucuronidating Enzymes in Caucasian and African-American Subjects and Their Impact on the Metabolism of 7-Ethyl-10-hydroxycamptothecin and Flavopiridol Anticancer Drugs. (2001). Journal of Pharmacology and Experimental Therapeutics, 299(3), 998-1004. [Link][43]

-

In vitro inhibitory effects of glucosamine, chondroitin and diacerein on human hepatic CYP2D6. (2021). Drug Metabolism and Personalized Therapy, 36(4), 311-320. [Link][23]

-

Carboxylesterase-mediated activation of representative ester and carbamate prodrugs. (2022). Molecules, 27(15), 4933. [Link][8]

-

The Side Effects of DIACERIL (Diacerein). (2025). Retrieved from Biomedicus website: [Link][2]

-

Polymorphic Expression of UGT1A9 is Associated with Variable Acetaminophen Glucuronidation in Neonates: A Population Pharmacokinetic and Pharmacogenetic Study. (2018). Clinical Pharmacokinetics, 57(12), 1563-1574. [Link][17]

-

Identification of common polymorphisms in the promoter of the UGT1A9 gene. (2005). Pharmacogenomics Journal, 5(2), 107-114. [Link][18]

-

Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study. (2008). Biomedical Chromatography, 22(6), 616-624. [Link][38]

-

The main role of UGT1A9 in the hepatic metabolism of mycophenolic acid and the effects of naturally occurring variants. (2004). The Pharmacogenomics Journal, 4(6), 401-412. [Link][19]

-

Pharmacogenetics of UGT1A4, UGT2B7 and UGT2B15 and Their Influence on Tamoxifen Disposition in Asian Breast Cancer Patients. (2014). The Pharmacogenomics Journal, 14(3), 266-274. [Link][20]

-

UGT2B7 UDP glucuronosyltransferase family 2 member B7 [ (human)]. (2025). Retrieved from National Center for Biotechnology Information website: [Link][21]

-

Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: Application to a pharmacokinetic study. (2008). Biomedical Chromatography, 22(6), 616-624. [Link][39]

-

UGT2B7 gene polymorphism and linkage disequilibrium in pediatric epileptic patients and their influence on sodium valproate monotherapy: A cohort study. (2022). Frontiers in Pharmacology, 13, 969114. [Link][22]

-

An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. (2025). Metabolites, 15(6), 407. [Link][40]

-

An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. (2025). Scilit, 15(6), 407. [Link][41]

-

An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. (2025). ResearchGate. [Link][42]

-

Evaluation of Prophylactic Diacerein Treatment on Anti-Arthritic Activity in Freund's Complete Adjuvant-Induced Arthritis in Rat Model. (2017). Journal of Clinical and Diagnostic Research, 11(8), FC01-FC05. [Link][36]

-

Development and Pharmacokinetic Evaluation of New Oral Formulations of Diacerein. (2017). AAPS PharmSciTech, 18(6), 2276-2285. [Link][24]

-

Human cytosolic sulfotransferase SULT1A1. (2007). The International Journal of Biochemistry & Cell Biology, 39(4), 685-689. [Link][5]

-

What is Diacerein used for?. (2024). Retrieved from Patsnap Synapse website: [Link][1]

-

The effect of food intake on the pk of rhein released from diacerein. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link][4]

-

Sulfation of dietary flavonoids by human sulfotransferases. (2009). Journal of Natural Products, 72(4), 711-717. [Link][11]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). In Drug Metabolism. IntechOpen. [Link][31]

-

6817 - Gene ResultSULT1A1 sulfotransferase family 1A member 1 [ (human)]. (2025). Retrieved from National Center for Biotechnology Information website: [Link][12]

-

Diacerein. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][3]

-

Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. (2021). Retrieved from UEF eRepo website: [Link][13]

-

Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. (2021). Molecules, 26(16), 5043. [Link][44]

-

Design and Interpretation of Human Sulfotransferase 1A1 Assays. (2015). Drug Metabolism and Disposition, 43(9), 1325-1335. [Link][14]

-

Pharmacological studies of diacerein in animal models of inflammation, arthritis and bone resorption. (2002). European Journal of Pharmacology, 448(1), 103-111. [Link][37]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74(1), 7.9.1-7.9.18. [Link][32]

-

Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link][15]

-

Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics. (2004). British Journal of Pharmacology, 142(8), 1269-1278. [Link][16]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Retrieved from Corning website: [Link][34]

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Retrieved from Discovery Life Sciences website: [Link][35]

-

Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. (2023). Retrieved from YouTube: [Link][45]

Sources

- 1. What is Diacerein used for? [synapse.patsnap.com]

- 2. Human carboxylesterase isozymes: catalytic properties and rational drug design. | Semantic Scholar [semanticscholar.org]

- 3. Diacerein - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Human cytosolic sulfotransferase SULT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]